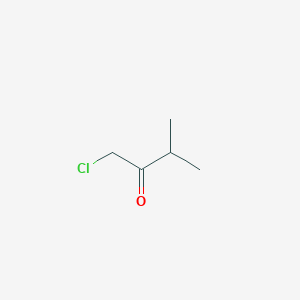

1-Chloro-3-methylbutan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTWUPLPAPTFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499388 | |

| Record name | 1-Chloro-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17687-63-7 | |

| Record name | 1-Chloro-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of α Halogenated Ketones in Organic Synthesis

Alpha-halogenated ketones are highly valuable intermediates in organic synthesis due to their enhanced reactivity, which allows for the construction of more complex organic molecules. fiveable.mefiveable.me The presence of a halogen atom at the alpha position makes the compound susceptible to a variety of transformations, including substitution, elimination, and coupling reactions. fiveable.me This versatility enables chemists to introduce a wide array of functional groups and build intricate molecular structures. fiveable.me

The introduction of a halogen to the alpha carbon is a critical method for the functionalization of carbonyl compounds. fiveable.me This specific placement of the halogen is crucial for directing subsequent reactions and achieving the desired product. fiveable.me The utility of α-halo ketones extends to the synthesis of various important classes of compounds. For instance, they are precursors to heterocycles such as thiazoles and pyrroles. wikipedia.org The reaction of α-chloroketones with thioamides or thioureas leads to the formation of thiazoles and 2-aminothiazoles, respectively. wikipedia.org

Furthermore, α-halogenated ketones are key starting materials for producing α,β-unsaturated carbonyls through elimination reactions. libretexts.org They also participate in the Favorskii rearrangement, a reaction where a base abstracts an acidic α-hydrogen, leading to a carbanion that displaces the halogen. wikipedia.org In crossed aldol (B89426) reactions with aldehydes, α-halo ketones form halohydrins, which can then be converted to oxiranes. wikipedia.org The bifunctional nature of these compounds, possessing two electrophilic sites at the α-carbon and the carbonyl carbon, underpins their diverse reactivity. wikipedia.org

Overview of 1 Chloro 3 Methylbutan 2 One in Contemporary Chemical Research

1-Chloro-3-methylbutan-2-one is an α-chloroketone that has garnered attention in various areas of chemical research. Its molecular formula is C₅H₉ClO, and it has a molecular weight of 120.58 g/mol . nih.gov

| Property | Value | Source |

|---|---|---|

| CAS Number | 17687-63-7 | nih.govglpbio.com |

| Molecular Formula | C₅H₉ClO | nih.govglpbio.com |

| Molecular Weight | 120.58 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Research has explored the use of α-chloroketones like this compound as versatile intermediates. For example, the electrochemical arylation of α-chloroketones has been shown to produce α-arylated ketones, which are valuable in the synthesis of pharmaceuticals and agrochemicals. erowid.orgresearchgate.net This method involves the one-step electroreductive coupling of α-chloroketones with aryl halides. erowid.org

Historical Development and Evolution of Synthetic Strategies for Halogenated Ketones

Classical Laboratory and Industrial Preparative Routes

Traditional methods for the synthesis of 1-chloro-3-methylbutan-2-one primarily rely on the alpha-halogenation of a carbonyl precursor. This involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a chlorine atom.

Alpha-Halogenation of Carbonyl Precursors

The alpha-halogenation of carbonyl compounds is a fundamental transformation in organic chemistry. fiveable.me For unsymmetrical ketones like 3-methylbutan-2-one, the reaction can proceed through different mechanisms depending on the conditions, leading to various products. chemistrysteps.comwikipedia.org

Direct chlorination of 3-methylbutan-2-one involves the use of elemental chlorine (Cl₂). This reaction is typically catalyzed by an acid. chemistrysteps.com The mechanism proceeds through the formation of an enol intermediate. chemistrysteps.comstackexchange.com In acidic conditions, the carbonyl oxygen is protonated, followed by the removal of a proton from the more substituted alpha-carbon to form the more stable enol. stackexchange.com This enol then acts as a nucleophile, attacking the chlorine molecule to yield the alpha-chlorinated ketone. chemistrysteps.com

It is important to note that under acidic conditions, monohalogenation is generally favored because the introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.org

Sulfuryl chloride (SO₂Cl₂) is another effective reagent for the chlorination of 3-methylbutan-2-one. mdpi.commdpi.com This method can be used to produce not only the monochlorinated product but also dichlorinated derivatives depending on the reaction conditions. mdpi.com The reaction is typically carried out by adding sulfuryl chloride dropwise to chilled 3-methylbutan-2-one. mdpi.com The internal temperature is carefully controlled, and the reaction is often stirred for an extended period. mdpi.com Workup involves quenching with ice water, separation of the organic layer, and purification by distillation. mdpi.com

A study described the synthesis of 1,3-dichloro-3-methylbutan-2-one (B13945802) from 3-methylbutan-2-one using sulfuryl chloride, where this compound was identified as a major component in the initial fraction of the distillation. mdpi.com

| Reagent | Precursor | Product(s) | Conditions |

| Sulfuryl Chloride (SO₂Cl₂) | 3-Methylbutan-2-one | This compound, 1,3-Dichloro-3-methylbutan-2-one | Dropwise addition at 10-15°C, followed by stirring and distillation mdpi.com |

Vapour phase chlorination represents an alternative industrial method for the synthesis of chlorinated ketones. mdpi.com This technique involves the reaction of the ketone in the gas phase with a chlorinating agent. While specific details for this compound are not extensively documented in the provided search results, it is mentioned as a preparative method for the related 1,3-dichloro-3-methylbutan-2-one from 3-methylbutan-2-one. mdpi.commdpi.com High temperatures are typically required for these reactions. libretexts.org

Considerations for Chemoselectivity and Regioselectivity in Synthesis

When synthesizing this compound from the unsymmetrical precursor 3-methylbutan-2-one, both chemoselectivity and regioselectivity are critical considerations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of alpha-halogenation, this involves chlorinating the alpha-carbon without affecting other parts of the molecule. nih.gov

Regioselectivity is the preference for reaction at one position over another. fiveable.me 3-Methylbutan-2-one has two different alpha-carbons: a methyl group (C1) and a methine group (C3). The position of chlorination is determined by the reaction conditions.

Under acidic conditions (thermodynamic control): The reaction proceeds through the more stable, more substituted enol intermediate. chemistrysteps.comwikipedia.orgstackexchange.com This leads to the halogenation primarily occurring at the more substituted alpha-carbon (C3), yielding 3-chloro-3-methylbutan-2-one.

Under basic conditions (kinetic control): The reaction proceeds via the kinetic enolate, which forms faster by removing a proton from the less sterically hindered, less substituted alpha-carbon (C1). wikipedia.orgstackexchange.com This results in the formation of this compound. However, under basic conditions, polyhalogenation is common, especially at methyl ketones, which can lead to the haloform reaction. wikipedia.orgpressbooks.pubyoutube.com

Therefore, to selectively synthesize this compound, basic conditions would theoretically be preferred. However, careful control of the stoichiometry of the base and chlorinating agent is crucial to prevent over-halogenation.

| Condition | Intermediate | Major Product |

| Acidic | More substituted enol | 3-Chloro-3-methylbutan-2-one chemistrysteps.comwikipedia.orgstackexchange.com |

| Basic | Less substituted enolate | This compound wikipedia.orgstackexchange.com |

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this compound a key substrate for nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

S_N2 Reactivity and Steric Hindrance Effects

The primary mechanism for nucleophilic attack on this compound is the bimolecular nucleophilic substitution (S_N2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride ion in a single step.

A notable characteristic of S_N2 reactions involving α-halo ketones is their relative insensitivity to steric hindrance compared to analogous alkyl halides. researchgate.netcdnsciencepub.com Research on similar structures, such as 1-bromo-4,4-dimethyl-2-pentanone, which has a bulky neopentyl group, shows it is only slightly less reactive than the much smaller bromoacetone. researchgate.netcdnsciencepub.com This suggests that the isopropyl group attached to the carbonyl carbon in this compound does not significantly impede the approach of a nucleophile to the adjacent α-carbon. researchgate.net The transition state for these reactions is believed to be a normal S_N2 type, without requiring special alignment with the carbonyl's π-orbitals in conformationally flexible systems. researchgate.netcdnsciencepub.com The rate of S_N2 reactions is, however, influenced by the degree of substitution, with primary carbons like the one bearing the chlorine in this compound being more reactive than secondary or tertiary carbons due to less steric crowding. wolfram.comlibretexts.org

| Factor | Influence on Reaction Rate | Rationale | Citation |

|---|---|---|---|

| Substrate Structure | Favorable | The chlorine is on a primary (1°) carbon, which is sterically accessible for S_N2 attack. The adjacent isopropyl group has a minimal hindering effect in α-haloketones. | researchgate.netwolfram.com |

| Steric Hindrance | Low Impact | Bimolecular substitution reactions of α-halo ketones are generally less sensitive to steric hindrance compared to other alkyl halides. | researchgate.netcdnsciencepub.com |

| Solvent | Dependent | Polar aprotic solvents (e.g., DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Polar protic solvents can hinder the reaction. | libretexts.orgchegg.com |

Investigation of Leaving Group Ability and Nucleophile Diversity

The efficiency of nucleophilic substitution reactions is also governed by the nature of the leaving group and the strength of the nucleophile.

Leaving Group Ability: The ability of the leaving group to depart is related to the strength of its bond with the carbon atom. up.ac.za In the context of α-haloketones, halogens like chlorine and bromine are commonly used as leaving groups. up.ac.za Chlorine is generally considered a poorer leaving group than bromine or iodine because the C-Cl bond is stronger than the C-Br or C-I bond. up.ac.za Consequently, reactions involving this compound may proceed more slowly than those with its bromo- or iodo-analogs under identical conditions. cdnsciencepub.com

Nucleophile Diversity: A wide array of nucleophiles can be employed in substitution reactions with this compound, leading to a variety of functionalized products. The reactivity is significantly influenced by the nucleophile's strength. up.ac.za Common nucleophiles include:

Anions: Acetate and azide (B81097) ions have been shown to react readily with α-halo ketones. researchgate.netcdnsciencepub.com

Sulfur Nucleophiles: Thiolate ions (RS⁻) are effective nucleophiles for displacing the chloride. chegg.com

Nitrogen Nucleophiles: Amines and ammonia (B1221849) can act as nucleophiles to form α-amino ketones. mdpi.com

Cyanide Ion: The cyanide ion (CN⁻) is another potent nucleophile used in these reactions. chegg.com

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly efficient tools in organic synthesis. organic-chemistry.org this compound serves as a valuable component in several MCRs, most notably the Asinger reaction.

The Asinger Reaction: A Key Transformation for Heterocycle Synthesis

The Asinger reaction is a versatile MCR that provides access to various drug-like scaffolds, particularly 3-thiazolines. researchgate.netsci-hub.se This one-pot process is noted for its operational simplicity and use of readily available starting materials. sci-hub.se The modified version of the Asinger reaction utilizes an α-halocarbonyl compound, such as this compound, which condenses with a ketone or aldehyde, a source of sulfur (like sodium hydrosulfide), and ammonia. sci-hub.semdpi.com

Synthesis of 3-Thiazoline Derivatives from this compound

This compound is a key precursor for the synthesis of specifically substituted 3-thiazoline heterocycles via the Asinger reaction. researchgate.netsci-hub.se For instance, it has been used in the synthesis of 2,2,3-trimethyl-1-thia-4-azaspiro[4.4]non-3-ene. In this reaction, this compound reacts with cyclopentanone (B42830), sodium hydrosulfide (B80085) monohydrate, and an aqueous ammonia solution. mdpi.com This transformation highlights the utility of this compound in constructing complex heterocyclic systems in a single step.

| Reactants | Product | Reaction Type | Citation |

|---|---|---|---|

| This compound, Cyclopentanone, Sodium hydrosulfide monohydrate, Ammonia | 2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]non-3-ene | Asinger-type multi-component reaction | mdpi.com |

Reaction Conditions and Catalytic Influence in Asinger-Type Cyclizations

The conditions for Asinger-type reactions are generally mild and can be adapted for various substrates. sci-hub.se A typical procedure involves mixing the α-chloro ketone with the other reactants in a suitable solvent at or below room temperature. mdpi.commdpi.com

For the synthesis of 2,2,3-trimethyl-1-thia-4-azaspiro[4.4]non-3-ene, finely crushed sodium hydrosulfide monohydrate is mixed with cyclopentanone and aqueous ammonia, to which this compound is added at room temperature, and the solution is stirred for several hours. mdpi.com

There is growing interest in combining these chemical transformations with biocatalysis. For example, the 3-thiazoline product from the Asinger reaction can be subsequently reduced enantioselectively using an enzyme in a one-pot process. mdpi.com This chemoenzymatic approach demonstrates a powerful synergy where the chemical synthesis provides the substrate for a highly selective biological catalyst, expanding the synthetic utility of the initial Asinger reaction. mdpi.commdpi.com

Exploration of Other Multicomponent Reaction Frameworks

Beyond well-established named reactions, this compound serves as a versatile building block in various other multicomponent reaction (MCR) frameworks for the synthesis of diverse heterocyclic systems. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack.

One significant application is in the synthesis of substituted thiazoles. The Hantzsch thiazole (B1198619) synthesis, a classic MCR, involves the reaction of an α-haloketone, such as this compound, with a thioamide. organic-chemistry.orgtandfonline.com This reaction provides a direct route to 2,4-disubstituted thiazoles. Variations of this reaction have been developed using different catalysts and conditions to improve yields and substrate scope. rsc.orgacs.org For instance, a one-pot synthesis of bis-substituted thiazoles has been achieved using benzylamines, acetophenones, and sulfur powder, promoted by a Brønsted acid under metal-free conditions. rsc.org While this specific study did not use this compound directly, it highlights the adaptability of MCRs for thiazole synthesis where α-haloketones are traditional precursors. rsc.org

Another important class of heterocycles synthesized using α-haloketones are imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. researchgate.netnih.govencyclopedia.pub The most common method involves the condensation of a 2-amino-pyridine or 2-aminopyrimidine (B69317) with an α-haloketone. researchgate.netmdpi.com This reaction, often referred to as the Chichibabin synthesis, is a two-component reaction but is frequently integrated into one-pot, three-component strategies. nih.govmdpi.com For example, a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines can be achieved from acetophenone, which is first halogenated in situ to form an α-haloketone, and then reacted with 2-aminopyridine (B139424). mdpi.comscispace.com The use of this compound in this framework would lead to the formation of imidazo[1,2-a]pyridines bearing an isopropyl group at the 2-position.

The following table summarizes representative MCRs where this compound or similar α-haloketones are key reactants.

| Heterocyclic System | Reactants | General Conditions | Ref. |

| Thiazoles | α-Haloketone, Thioamide | Typically heated in a solvent like ethanol | organic-chemistry.orgtandfonline.com |

| Imidazo[1,2-a]pyridines | α-Haloketone, 2-Aminopyridine | Condensation, often in a solvent or solvent-free | nih.govencyclopedia.pubmdpi.com |

| Imidazo[1,2-a]pyrimidines | α-Haloketone, 2-Aminopyrimidine | Condensation reaction | researchgate.net |

| Imidazo[2,1-b]thiazoles | 2-Aminothiazole, Aldehyde, Alkyne | Copper-catalyzed A3-coupling | acs.org |

Mechanistic Pathways of this compound in MCRs

The mechanistic pathways of this compound in multicomponent reactions are dictated by the sequence of bond-forming events and the nature of the intermediates. In the context of the Hantzsch thiazole synthesis, the mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide onto the chloromethyl carbon of this compound, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the final aromatic thiazole ring.

In the synthesis of imidazo[1,2-a]pyridines, the reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine ring onto the α-carbon of this compound, leading to the formation of an N-alkylated intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. A final dehydration step affords the aromatic imidazo[1,2-a]pyridine (B132010) system. nih.gov The initial step is an S_N2 reaction, which can sometimes be slow but can be catalyzed. youtube.commsu.edu

The versatility of MCRs often allows for the generation of significant molecular complexity in a single step, with the final product retaining most of the atoms from the starting materials. rug.nlrug.nl The specific pathway and the success of the reaction depend on factors like the reactivity of the starting materials, reaction conditions, and the stability of the intermediates formed. rug.nl

Rearrangement Reactions and Fragmentations

Tautomerism and Keto-Enol Equilibrium in α-Chloroketones

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.orglibretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond from the C=O to a C=C bond. masterorganicchemistry.com

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comfiveable.me

Acid-catalyzed tautomerization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (e.g., water) can then deprotonate the α-carbon to form the enol. libretexts.orgfiveable.me

Base-catalyzed tautomerization: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol form. libretexts.orgfiveable.me

For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.com However, the presence of the electron-withdrawing chlorine atom at the α-position in this compound influences the equilibrium. The inductive effect of the chlorine atom increases the acidity of the hydrogen on the other α-carbon (C3), facilitating enolate formation.

The general equilibrium is as follows:

Keto Form <=> Enol Form

| Tautomer | Key Structural Features | Relative Stability |

| Keto Form | Carbonyl group (C=O), α-Carbon is sp³ hybridized | Generally favored |

| Enol Form | Hydroxyl group (-OH) bonded to a C=C double bond, α-Carbon is sp² hybridized | Less favored in simple ketones |

Base-Mediated Transformations and Elimination Pathways

In the presence of a strong base, this compound can undergo several transformations, most notably the Favorskii rearrangement and elimination reactions.

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a hydrogen on the other α-carbon. wikipedia.orgthieme-connect.de Treatment with a base, such as an alkoxide or hydroxide (B78521), leads to the formation of a carboxylic acid derivative (acid, ester, or amide) with a rearranged carbon skeleton. wikipedia.org The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgthieme-connect.de First, the base abstracts a proton from the α-carbon (C3) that does not bear the halogen, forming an enolate. This enolate then undergoes intramolecular S_N2 displacement of the chloride to form a bicyclic cyclopropanone intermediate. Nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the strained cyclopropanone ring opens the ring to give a more stable carbanion, which is then protonated to yield the final rearranged product. wikipedia.org For this compound, this would result in the formation of a derivative of 2,2-dimethylpropanoic acid.

Common side reactions of the Favorskii rearrangement include elimination to form α,β-unsaturated ketones and simple nucleophilic displacement of the chloride. thieme-connect.de

Elimination reactions (dehydrochlorination) are also possible when this compound is treated with a base, particularly a non-nucleophilic, hindered base. lumenlearning.com This E2-type reaction involves the abstraction of a proton from the carbon adjacent to the chloromethyl group (the carbonyl carbon is not involved in this specific pathway) and the simultaneous expulsion of the chloride ion to form an alkene. However, the more common base-induced elimination for α-haloketones involves the formation of an α,β-unsaturated ketone. This proceeds via abstraction of the acidic proton at C3, formation of an enolate, and subsequent elimination of the chloride ion. For this compound, this pathway would lead to the formation of 3-methylbut-1-en-2-one.

Carbonyl Group Transformations in this compound

The carbonyl group in this compound is a key site for chemical transformations, allowing for its conversion into a variety of other functional groups. These reactions typically involve nucleophilic addition to the electrophilic carbonyl carbon.

Reduction: The ketone functionality can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For example, treatment with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the carbonyl group to a hydroxyl group, yielding 1-chloro-3-methylbutan-2-ol. nih.gov Catalytic hydrogenation can also be employed. The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the carbon-chlorine bond. For instance, zinc in dilute hydrochloric acid can reduce the alkyl chloride functionality. askfilo.com

Nucleophilic Addition: The carbonyl group can be attacked by various nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) add to the carbonyl carbon to form a tertiary alcohol after acidic workup. The reaction of this compound with a Grignard reagent must be conducted carefully to prevent reaction with the C-Cl bond.

The following table lists some potential transformations of the carbonyl group in this compound.

| Reaction Type | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 1-Chloro-3-methylbutan-2-ol |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | 1-Chloro-2-alkyl-3-methylbutan-2-ol |

| Wittig Reaction | Ph₃P=CR₂ | 1-Chloro-2-(dialkylmethylene)-3-methylbutane |

These transformations highlight the synthetic utility of the carbonyl group in this compound, enabling its use as a precursor for more complex molecules while retaining the chloro-substituent for further functionalization.

Applications in Advanced Organic Synthesis and Material Science

1-Chloro-3-methylbutan-2-one as a Versatile Synthetic Intermediate

This compound's role as a synthetic intermediate is primarily defined by its reactivity as an alkylating agent. The chlorine atom alpha to the carbonyl group is readily displaced by a variety of nucleophiles through an SN2 mechanism. The electron-withdrawing effect of the adjacent ketone functionality activates the α-carbon, making it significantly more electrophilic than in a standard alkyl chloride.

This enhanced reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. A wide range of nucleophiles can be employed to displace the chloride, leading to a diverse set of substituted ketone derivatives. This versatility makes this compound a foundational component for introducing the isobutan-2-one moiety into larger molecules.

| Nucleophile | Reagent Type | Resulting Product Class |

|---|---|---|

| Amine (R-NH₂) | Nitrogen Nucleophile | α-Aminoketone |

| Thiol (R-SH) | Sulfur Nucleophile | α-Thioketone |

| Alkoxide (R-O⁻) | Oxygen Nucleophile | α-Alkoxyketone |

| Carboxylate (R-COO⁻) | Oxygen Nucleophile | α-Acyloxyketone |

| Cyanide (CN⁻) | Carbon Nucleophile | β-Ketonitrile |

| Enolate | Carbon Nucleophile | 1,4-Dicarbonyl Compound |

Building Block for the Synthesis of Complex Organic Molecules

The utility of this compound extends to its use as a key building block in cyclization and condensation reactions to form more complex, often heterocyclic, molecules. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.

One of the most prominent applications for α-haloketones is in the synthesis of five-membered heterocycles. For example, in the Hantzsch thiazole (B1198619) synthesis, an α-haloketone reacts with a thioamide to form a thiazole ring. Similarly, reaction with an amidine can yield an imidazole (B134444) ring system. In these syntheses, this compound provides a three-atom fragment (C-C=O) to the final heterocyclic structure.

| Co-reactant | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| Thioamide | Hantzsch Thiazole Synthesis | Thiazole |

| Thiourea | Hantzsch Thiazole Synthesis | 2-Aminothiazole |

| Amidine | Imidazole Synthesis | Imidazole |

| 1,2-Diaminobenzene | Quinoxaline Synthesis | Quinoxaline |

Precursor in the Development of Specialty Chemicals and Functional Materials

While direct applications of this compound in material science are not extensively documented, its role as a precursor allows for the generation of molecules that can be classified as specialty chemicals or monomers for functional materials. The derivatives of this compound possess functionalities that can be tailored for specific applications.

For instance, the Favorskii rearrangement of this compound yields derivatives of 3,3-dimethylbutanoic acid. Highly branched carboxylic acids and their esters are known to have applications as synthetic lubricants, plasticizers, and in the fragrance industry due to their unique physical properties and stability.

Furthermore, the heterocyclic compounds synthesized from this building block, such as substituted thiazoles and imidazoles, are specialty chemicals in their own right. These molecules can be investigated as corrosion inhibitors, ligands for metal catalysts, or as building blocks for organic electronics, where the specific substitution pattern derived from the starting ketone can influence the material's properties.

Integration into Asymmetric Synthesis for Chiral Derivatives

The prochiral nature of the ketone in this compound makes it a suitable substrate for asymmetric transformations, allowing for the synthesis of chiral, non-racemic derivatives. A key pathway for introducing chirality is the enantioselective reduction of the carbonyl group to produce a chiral chlorohydrin. researchgate.netacs.org

This transformation can be achieved using various modern synthetic methods:

Biocatalysis : Enzymes such as alcohol dehydrogenases (ADHs) can reduce the ketone with high stereoselectivity, providing access to optically active (1R, 2S)- or (1S, 2R)-1-chloro-3-methylbutan-2-ol. researchgate.net

Catalytic Asymmetric Hydrogenation : Transition metal catalysts, particularly those based on Ruthenium complexed with chiral ligands (like TsDPEN), are highly effective for the hydrogenation of α-chloro ketones to their corresponding chiral alcohols with high enantiomeric excess. nih.gov

Chiral Borane (B79455) Reagents : Stoichiometric or catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction, use chiral oxazaborolidine catalysts to direct the enantioselective reduction of the ketone by a borane source. alfa-chemistry.comnrochemistry.com

The resulting chiral chlorohydrin is a valuable intermediate. The stereocenter controls the stereochemistry of subsequent reactions, and the molecule can be used to synthesize optically active epoxides, amino alcohols, and other important chiral building blocks. acs.org

Derivatization Strategies for Expanding Chemical Space

Expanding the chemical space around the this compound scaffold involves leveraging its inherent reactivity to create a library of diverse derivatives. Beyond the simple nucleophilic substitutions discussed earlier, skeletal rearrangements and multi-step transformations offer powerful strategies for generating novel molecular structures.

The Favorskii rearrangement is a hallmark reaction of α-haloketones with enolizable protons. acs.orgwikipedia.org Treatment of this compound with a base, such as an alkoxide, initiates the formation of a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base opens the strained ring to yield a rearranged carboxylic acid ester. This reaction is a powerful method for carbon skeleton modification, transforming the linear five-carbon chain into a branched carboxylic acid derivative.

| Derivatization Strategy | Reagents | Key Intermediate | Final Product Scaffold |

|---|---|---|---|

| Nucleophilic Substitution | Various Nucleophiles (e.g., R₂NH, RSH) | - | α-Substituted Ketones |

| Favorskii Rearrangement | Base (e.g., NaOR) | Cyclopropanone | Branched Carboxylic Acid Derivatives |

| Asymmetric Reduction | Chiral Catalyst + Reducing Agent | - | Chiral Chlorohydrins |

| Heterocycle Formation | Thioamides, Amidines, etc. | - | Thiazoles, Imidazoles, etc. |

These derivatization strategies allow chemists to systematically modify the structure of this compound, providing access to a wide range of functional groups and molecular frameworks for further investigation in drug discovery and material science.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity of atoms in 1-chloro-3-methylbutan-2-one can be established.

Proton (¹H) NMR Spectral Interpretation for Structural Confirmation

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

A doublet, integrating to six protons, is expected for the two equivalent methyl groups (-CH₃) of the isopropyl moiety. These protons are coupled to the adjacent methine proton, resulting in the doublet multiplicity.

A septet (or multiplet) integrating to one proton would correspond to the methine proton (-CH) of the isopropyl group. This signal is split by the six neighboring protons of the two methyl groups.

A singlet, integrating to two protons, is anticipated for the chloromethyl group (-CH₂Cl). These protons have no adjacent protons to couple with, hence the singlet multiplicity. The electronegativity of the adjacent chlorine atom and carbonyl group would cause this signal to appear at the most downfield position.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | ~1.1 - 1.3 | Doublet | 6H |

| (CH₃)₂CH- | ~2.8 - 3.2 | Septet | 1H |

| -CH₂Cl | ~4.2 - 4.5 | Singlet | 2H |

Carbon-13 (¹³C) NMR and Advanced 2D NMR (e.g., HSQC, HMBC) for Connectivity Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected:

A signal for the two equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon of the isopropyl group.

A signal for the chloromethyl carbon, which will be shifted downfield due to the electronegative chlorine atom.

A signal for the carbonyl carbon, which will appear at the most downfield position, characteristic of ketones.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~18 - 22 |

| (CH₃)₂CH- | ~35 - 40 |

| -CH₂Cl | ~45 - 50 |

| C=O | ~200 - 210 |

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity.

HSQC: This experiment would show direct correlations between protons and the carbons to which they are attached. For instance, it would link the doublet in the ¹H NMR spectrum to the methyl carbon signal in the ¹³C NMR spectrum.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the methine carbon and the carbonyl carbon.

Correlations from the methine proton to the methyl carbons and the carbonyl carbon.

Correlations from the chloromethyl protons to the carbonyl carbon.

These 2D NMR experiments provide unambiguous evidence for the assembly of the molecular fragments, confirming the structure of this compound.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound, with the molecular formula C₅H₉ClO, the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). This precise mass measurement allows for the unambiguous confirmation of the elemental composition of the molecular ion. The presence of chlorine would also be indicated by the characteristic M+2 isotopic pattern, with the peak for the ³⁷Cl isotope being approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Elucidation of Fragmentation Pathways and Isomeric Distinctions

In the mass spectrometer, this compound will fragment in a predictable manner. The fragmentation pattern is key to confirming the structure and distinguishing it from its isomers. Common fragmentation pathways for α-chloroketones include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon atom. For this compound, this could lead to the loss of an isopropyl radical to form a [CH₂ClCO]⁺ fragment, or the loss of a chloromethyl radical to form a [(CH₃)₂CHCO]⁺ fragment.

McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a γ-hydrogen. However, this compound does not possess a γ-hydrogen, so this rearrangement is not expected to be a major pathway.

Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.

The specific masses of the resulting fragment ions can be used to piece together the structure of the original molecule. For example, the presence of a peak corresponding to the loss of an isopropyl group (mass 43) would strongly support the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to the types of chemical bonds present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its functional groups:

C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in a ketone. The presence of the electronegative chlorine atom on the α-carbon can slightly increase this frequency compared to a simple alkyl ketone.

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methine groups.

C-Cl Stretch: An absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the stretching vibration of the carbon-chlorine bond.

Analysis of Carbonyl and Carbon-Halogen Stretching Frequencies

The infrared and Raman spectra of this compound are distinguished by the prominent absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) and carbon-halogen (C-Cl) bonds. The analysis of these frequencies provides a wealth of information about the electronic environment and bonding characteristics within the molecule.

The carbonyl stretching frequency in α-chloro ketones is particularly sensitive to the conformational arrangement of the molecule. Due to the presence of the electronegative chlorine atom on the α-carbon, a phenomenon known as the "field effect" comes into play. This effect involves the through-space interaction between the lone pairs of electrons on the carbonyl oxygen and the electron-withdrawing chlorine atom. This repulsion can lead to an increase in the force constant of the C=O bond, resulting in a higher vibrational frequency compared to a typical aliphatic ketone.

In the case of acyclic α-chloro ketones like this compound, the possibility of rotational isomerism around the C-C single bond adjacent to the carbonyl group can lead to the observation of multiple carbonyl stretching bands. Different rotational isomers, or conformers, will exhibit distinct spatial arrangements of the chlorine and oxygen atoms, thereby experiencing different degrees of the field effect.

While specific experimental data for this compound is not extensively reported in publicly available literature, theoretical calculations based on Density Functional Theory (DFT) can provide reliable predictions of its vibrational frequencies. For similar α-chloro ketones, it is common to observe two distinct carbonyl stretching frequencies. One conformer, where the chlorine and oxygen atoms are in closer proximity (a more eclipsed or gauche arrangement), typically exhibits a C=O stretching frequency at a higher wavenumber, often in the range of 1745-1760 cm⁻¹ . The other conformer, where these atoms are further apart (an anti or staggered arrangement), shows a carbonyl stretch at a lower frequency, generally around 1725-1740 cm⁻¹ .

The carbon-chlorine (C-Cl) stretching vibration is another key diagnostic feature in the vibrational spectrum of this compound. This vibration typically occurs in the fingerprint region of the infrared spectrum, generally in the range of 650-850 cm⁻¹ . The exact position of the C-Cl stretching band can also be influenced by the conformation of the molecule, although the effect is generally less pronounced than for the carbonyl stretch. The presence of the bulky isopropyl group adjacent to the carbonyl may also influence the vibrational frequencies through steric interactions.

A hypothetical representation of the key vibrational frequencies for this compound, based on general trends for α-chloro ketones, is presented in the table below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Predicted Frequencies for Conformers of this compound (cm⁻¹) |

| Carbonyl (C=O) Stretch (Gauche) | 1745 - 1760 | ~1750 |

| Carbonyl (C=O) Stretch (Anti) | 1725 - 1740 | ~1730 |

| Carbon-Chlorine (C-Cl) Stretch | 650 - 850 | ~700 - 750 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | ~2970, 2940, 2880 |

| C-H Bend (Methyl/Methylene) | 1350 - 1470 | ~1465, 1370 |

Conformational Insights from Vibrational Spectra

The study of the vibrational spectra of this compound provides significant insights into its conformational preferences. The existence of multiple carbonyl stretching frequencies is a strong indicator of the presence of at least two stable rotational isomers in equilibrium at room temperature.

Temperature-dependent spectroscopic studies can further elucidate the conformational equilibrium. By monitoring the changes in the relative intensities of the vibrational bands as a function of temperature, the enthalpy difference (ΔH°) between the conformers can be determined. This provides quantitative information about their relative stabilities.

Computational chemistry, particularly through methods like DFT, plays a crucial role in complementing experimental findings. Theoretical calculations can be used to model the different possible conformers of this compound, predict their relative energies, and calculate their theoretical vibrational spectra. By comparing the calculated spectra for each conformer with the experimental data, a definitive assignment of the observed bands to specific rotational isomers can be achieved. These calculations can also map the potential energy surface for rotation around the C-C bond, revealing the energy barriers separating the conformers.

For this compound, the two primary conformers would be the gauche form, where the C-Cl bond is at approximately a 60° dihedral angle to the C=O bond, and the anti (or trans) form, where this dihedral angle is around 180°. The interplay of steric hindrance from the isopropyl group and the electronic field effect of the chlorine atom would determine the precise geometries and relative stabilities of these conformers.

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Methylbutan 2 One

Electronic Structure Calculations and Molecular Orbital Analysis

A foundational computational study of 1-chloro-3-methylbutan-2-one would involve electronic structure calculations using methods like Density Functional Theory (DFT). Such calculations would reveal fundamental properties, including the distribution of electron density, the nature of the chemical bonds, and the energies and shapes of the molecular orbitals.

Key areas of investigation would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For an α-haloketone like this compound, the analysis would likely show the influence of the electron-withdrawing carbonyl and chloro groups on the electronic structure. These calculations would allow for the creation of a molecular electrostatic potential (MEP) map, visually indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 6.1.1: Hypothetical DFT Calculation Parameters and Expected Outputs for this compound

| Parameter | Example Method/Basis Set | Expected Output |

| Geometry Optimization | DFT (B3LYP/6-311+G(d,p)) | Optimized bond lengths, bond angles, and dihedral angles. |

| Molecular Orbital Energies | DFT (B3LYP/6-311+G(d,p)) | Energies of HOMO, LUMO, and the HOMO-LUMO gap (in eV or Hartrees). |

| Partial Atomic Charges | Natural Bond Orbital (NBO) | Calculated charges on each atom, indicating the polarity of bonds like C=O and C-Cl. |

| Electrostatic Potential | DFT (B3LYP/6-311+G(d,p)) | A 3D map showing regions of positive and negative electrostatic potential, predicting sites for nucleophilic and electrophilic attack. |

Reaction Mechanism Elucidation via Quantum Chemical Modeling of Transition States

Quantum chemical modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would involve modeling its reactions with various nucleophiles. By calculating the potential energy surface for a reaction pathway, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The activation energy, determined by the energy difference between the reactants and the transition state, is a key factor governing the reaction rate. Modeling could explore, for instance, the S\N2 reaction at the α-carbon, comparing its energetic favorability to other potential reaction pathways. Such studies on similar, though not identical, α-haloketones have shown that the presence of the carbonyl group significantly influences reactivity.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis involves systematically exploring these different arrangements to find the most stable (lowest energy) structures. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For α-haloketones in general, studies have shown a preference for a cisoid conformation, where the halogen and the carbonyl oxygen are in the same plane to minimize steric hindrance. A detailed PES mapping for this compound would confirm its preferred conformations and determine the energy barriers to rotation between them. This information is critical for understanding the molecule's physical properties and its behavior in chemical reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

A computational study would calculate the ¹H and ¹³C NMR chemical shifts for the optimized geometry of this compound. Similarly, vibrational frequency calculations would predict the positions of major peaks in its IR spectrum, corresponding to key functional groups like the C=O stretch of the ketone and the C-Cl stretch. While some experimental data, such as the Kovats Retention Index, exists for this molecule, a direct comparison between predicted and experimentally recorded spectra is a necessary step for validation that has not yet been published. nih.gov

Table 6.4.1: Predicted Spectroscopic Data vs. Experimental Data (Illustrative)

| Spectroscopic Data | Predicted Value (e.g., using B3LYP/6-31G(d)) | Experimental Value |

| ¹H NMR (δ, ppm) | Calculation would be performed | Data not published |

| ¹³C NMR (δ, ppm) | Calculation would be performed | Data not published |

| IR C=O Stretch (cm⁻¹) | Calculation would be performed | Data not published |

| IR C-Cl Stretch (cm⁻¹) | Calculation would be performed | Data not published |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For this compound, MD simulations would be particularly useful for understanding its behavior in solution.

By simulating the compound in a box of solvent molecules (e.g., water, ethanol), researchers could study how the solvent affects its conformational preferences and reactivity. These simulations provide insight into the structure of the solvent around the solute and calculate important thermodynamic properties like the free energy of solvation. This information is crucial for predicting the compound's solubility and for understanding reaction mechanisms in solution, where solvent-solute interactions can significantly stabilize or destabilize transition states. pitt.edu

Process Development and Optimization for 1 Chloro 3 Methylbutan 2 One Production Academic Perspective

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount in maximizing the yield and selectivity of 1-chloro-3-methylbutan-2-one. Key parameters that are typically investigated include temperature, reaction time, solvent, and the choice of chlorinating agent.

Research into the α-chlorination of aliphatic ketones, the class of compounds to which this compound belongs, has shown that precise control over these variables is crucial to prevent the formation of byproducts, such as dichlorinated or constitutional isomers. For instance, in the synthesis of related α-chloroketones, studies have demonstrated that lower temperatures often favor higher selectivity, albeit at the cost of a slower reaction rate. The choice of solvent can also significantly influence the reaction outcome, with non-polar aprotic solvents sometimes offering better selectivity compared to polar protic solvents.

While specific data for the optimization of this compound synthesis is not extensively published, general principles of ketone chlorination suggest a careful balance of these parameters is necessary. The following table illustrates a hypothetical optimization study based on established principles for analogous reactions.

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

| 1 | Sulfuryl chloride | Dichloromethane | 0 | 4 | 75 | 85 |

| 2 | Sulfuryl chloride | Dichloromethane | 25 | 2 | 85 | 70 |

| 3 | N-Chlorosuccinimide | Acetonitrile | 25 | 6 | 60 | 95 |

| 4 | N-Chlorosuccinimide | Acetonitrile | 50 | 3 | 70 | 88 |

This is a representative table based on general principles of α-chlorination of ketones and does not represent actual experimental data for this compound.

Catalyst Development and Screening for Efficient Synthesis

The use of catalysts in the α-chlorination of ketones can significantly improve reaction efficiency and selectivity. Academic research has explored a variety of catalysts for this transformation, ranging from simple acid and base catalysts to more complex organocatalysts and metal-based systems.

For the synthesis of α-chloroketones, Lewis acids have been shown to activate the ketone towards chlorination. Similarly, organocatalysts, such as proline and its derivatives, have been successfully employed in the asymmetric α-chlorination of aldehydes and ketones, offering a route to chiral α-chloroketones. While specific catalyst screening studies for this compound are scarce in publicly available literature, research on analogous aliphatic ketones provides valuable insights. For example, a study on the α-chlorination of various ketones using p-toluenesulfonyl chloride found that the choice of base was critical for achieving high yields. chemicalbook.com

The following table presents a hypothetical catalyst screening for the synthesis of this compound, drawing on findings from related studies.

| Entry | Catalyst (mol%) | Chlorinating Agent | Base | Yield (%) |

| 1 | None | Sulfuryl chloride | - | 65 |

| 2 | FeCl₃ (5) | Sulfuryl chloride | - | 80 |

| 3 | ZnCl₂ (10) | N-Chlorosuccinimide | - | 75 |

| 4 | L-Proline (10) | N-Chlorosuccinimide | K₂CO₃ | 70 (with enantioselectivity) |

This is a representative table based on general principles of catalytic α-chlorination of ketones and does not represent actual experimental data for this compound.

Reactor Engineering and Scale-Up Considerations in Laboratory Settings

The transition from a bench-scale reaction to a larger laboratory-scale production of this compound requires careful consideration of reactor design and engineering principles. Batch reactors are commonly used in laboratory settings for their versatility. However, for chlorination reactions, which can be exothermic and may involve hazardous reagents, continuous flow reactors offer significant advantages in terms of safety, heat and mass transfer, and process control.

Continuous flow systems, such as microreactors or packed-bed reactors, allow for precise control over reaction parameters, leading to improved yield and selectivity. acs.org The small reactor volume at any given time minimizes the risk associated with highly reactive intermediates or exothermic events. Furthermore, the high surface-area-to-volume ratio in these reactors facilitates efficient heat exchange, which is crucial for maintaining optimal reaction temperatures.

For the laboratory scale-up of this compound synthesis, a key consideration would be the choice of reactor material to withstand potentially corrosive reagents like hydrogen chloride, which can be a byproduct of chlorination. The design would also need to incorporate efficient mixing to ensure homogeneity and consistent product quality. While specific reactor designs for this compound are not detailed in the literature, the principles of continuous flow chemistry for the synthesis of α-haloketones are well-established and would be directly applicable. acs.org A patent describes the use of jet loop reactors for the chlorination of carbonyl compounds, highlighting the importance of intensive mixing for achieving high selectivity. google.com

Atom Economy and E-Factor Analysis for Sustainable Processes

In the context of green chemistry, the sustainability of a chemical process is often evaluated using metrics such as atom economy and the Environmental Factor (E-Factor). Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. chemicalbook.com The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. google.com

The α-chlorination of 3-methyl-2-butanone (B44728) to produce this compound can be analyzed using these metrics. The ideal reaction would have a high atom economy and a low E-Factor.

Atom Economy Calculation:

C₅H₁₀O + SO₂Cl₂ → C₅H₉ClO + SO₂ + HCl

Molecular Weight of 3-methyl-2-butanone (C₅H₁₀O): 86.13 g/mol

Molecular Weight of Sulfuryl Chloride (SO₂Cl₂): 134.97 g/mol

Molecular Weight of this compound (C₅H₉ClO): 120.58 g/mol

Molecular Weight of Sulfur Dioxide (SO₂): 64.07 g/mol

Molecular Weight of Hydrogen Chloride (HCl): 36.46 g/mol

Atom Economy = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 Atom Economy = (120.58 / (86.13 + 134.97)) x 100 = 54.5%

E-Factor Calculation:

The E-Factor depends on the actual yield and the amount of waste produced, including byproducts, unreacted starting materials, and solvent waste. Assuming a hypothetical yield of 85%, the E-Factor would be calculated as follows:

E-Factor = (Total mass of waste) / (Mass of product) E-Factor = [(Mass of SO₂) + (Mass of HCl) + (Mass of unreacted starting materials) + (Mass of solvent waste)] / (Mass of product)

A lower E-Factor indicates a more environmentally friendly process. The use of catalytic methods can significantly improve the atom economy and reduce the E-Factor by minimizing the use of stoichiometric reagents that end up as waste.

| Metric | Value | Interpretation |

| Atom Economy | 54.5% | A significant portion of the reactant atoms are not incorporated into the final product, indicating room for improvement through alternative, more atom-economical routes. |

| E-Factor | Dependent on yield and waste streams | A comprehensive measure of the process's environmental impact, which can be minimized through process optimization and waste reduction strategies. |

Q & A

Q. What analytical methods are recommended for determining the purity of 1-chloro-3-methylbutan-2-one, and how can potential impurities be identified?

To assess purity, combine gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for volatile impurities. For non-volatile contaminants, use high-performance liquid chromatography (HPLC) with UV detection. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can identify structural impurities, such as chlorinated byproducts. Cross-reference retention times or spectral data with authenticated standards. Purity ≥95% is achievable via fractional distillation under reduced pressure .

Q. How can the physical properties (e.g., boiling point, density) of this compound be experimentally validated?

- Boiling point : Use a calibrated digital ebulliometer under controlled pressure (e.g., 750 mmHg). Compare results to literature values (e.g., ~100–109°C for analogous allylic chlorides ).

- Density : Measure via pycnometry at 25°C, ensuring temperature stabilization. Literature values for similar compounds range 0.878–0.927 g/mL .

- Refractive index : Employ an Abbe refractometer (n²⁰/D ≈ 1.412–1.448) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (nitrile gloves, N95 mask, chemical goggles) to avoid dermal/ocular contact.

- Work in a fume hood to mitigate inhalation risks (acute oral toxicity: Category 4, H302 ).

- Store in a cool, ventilated area away from ignition sources (flash point ~13°C ).

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) can elucidate bond lengths, angles, and stereoelectronic effects. Use SHELXTL or SHELXL for refinement, leveraging direct methods for phase solving. For twinned crystals or high-resolution data, apply the TwinRotMat algorithm in SHELXL. Validate the model using R-factor convergence (R₁ < 0.05) and check for residual electron density peaks to identify disordered solvent or counterions .

Q. What synthetic strategies optimize the yield of this compound while minimizing side reactions (e.g., over-chlorination)?

- Controlled chlorination : Use SOCl₂ or PCl₃ in anhydrous ether at 0–5°C to selectively target the ketone’s α-position.

- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- In situ monitoring : Track reaction progress via FT-IR (C=O stretch ~1700 cm⁻¹) or TLC (hexane:ethyl acetate, 4:1). Isolate the product via vacuum distillation to separate lower-boiling byproducts .

Q. How can contradictory literature data on the compound’s reactivity in Grignard reactions be reconciled?

Discrepancies may arise from solvent polarity, temperature, or trace moisture. Design experiments to test variables:

Q. What computational methods predict hydrogen-bonding patterns in crystalline this compound?

Employ density functional theory (DFT) with B3LYP/6-31G(d) to model intermolecular interactions. Compare results to Etter’s graph-set analysis for hydrogen-bond motifs (e.g., R₂²(8) rings). Validate against experimental SCXRD data to identify dominant packing forces (e.g., C–H···O vs. Cl···Cl contacts) .

Methodological Considerations Table

| Parameter | Recommended Technique | Key Reference |

|---|---|---|

| Purity Analysis | GC-MS, ¹H NMR | |

| Structural Elucidation | SCXRD (SHELXL refinement) | |

| Reaction Monitoring | FT-IR, TLC | |

| Safety Compliance | OSHA HCS GHS Classification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.